Thiobenzamide S,S-dioxide

Oxidation kinetics Bioactivation Rate-limiting step

Thiobenzamide S,S-dioxide (TBSO₂; CAS registry not independently assigned as an isolable entity; KEGG COMPOUND ID C16285), also designated imino(phenyl)methanesulfinic acid, is the doubly S-oxidized metabolite of thiobenzamide (TB) with molecular formula C₇H₇NO₂S and molecular weight 169.20 g mol⁻¹. TBSO₂ belongs to the thioamide S,S-dioxide (sulfene) class and exists in equilibrium with its iminosulfinic acid tautomer, PhC(=NH)SO₂H, which functions as a potent electrophilic acylating (imidoylating) agent.

Molecular Formula C7H7NO2S
Molecular Weight 169.2 g/mol
Cat. No. B1244126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiobenzamide S,S-dioxide
Molecular FormulaC7H7NO2S
Molecular Weight169.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=N)S(=O)O
InChIInChI=1S/C7H7NO2S/c8-7(11(9)10)6-4-2-1-3-5-6/h1-5,8H,(H,9,10)
InChIKeyORSHHVSNTCGXQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiobenzamide S,S-Dioxide (TBSO₂): Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


Thiobenzamide S,S-dioxide (TBSO₂; CAS registry not independently assigned as an isolable entity; KEGG COMPOUND ID C16285), also designated imino(phenyl)methanesulfinic acid, is the doubly S-oxidized metabolite of thiobenzamide (TB) with molecular formula C₇H₇NO₂S and molecular weight 169.20 g mol⁻¹ [1]. TBSO₂ belongs to the thioamide S,S-dioxide (sulfene) class and exists in equilibrium with its iminosulfinic acid tautomer, PhC(=NH)SO₂H, which functions as a potent electrophilic acylating (imidoylating) agent [2]. Unlike the isolable thiobenzamide S-oxide (TBSO) intermediate, TBSO₂ has never been isolated as a discrete chemical entity from either synthetic or biological systems due to its extreme reactivity toward nucleophiles, including water, amines, and phospholipid headgroups [3]. This compound serves as the obligate ultimate reactive metabolite responsible for the hepatotoxic and covalent-binding effects attributed to thiobenzamide and its thioamide-class analogs, placing it at the center of mechanistic toxicology and bioactivation research [4].

Form Non-isolable reactive intermediate; requires in situ generation
Reactivity Electrophilic imidoylating species; targets amine nucleophiles
Use Context Mechanistic bioactivation and covalent adduct research

Why Thiobenzamide, Thiobenzamide S-Oxide, and Other Thioamide-Class Compounds Cannot Substitute for Thiobenzamide S,S-Dioxide in Mechanistic or Bioactivation Studies


The sequential S-oxidation pathway — thiobenzamide (TB) → thiobenzamide S-oxide (TBSO) → thiobenzamide S,S-dioxide (TBSO₂) — constitutes a tightly coupled bioactivation cascade in which each intermediate possesses distinct chemical reactivity, stability, and biological consequence [1]. TB itself is a relatively inert protoxin requiring metabolic activation; TBSO is isolable, moderately reactive, and approximately 10- to 30-fold more potent as a hepatotoxin than TB in vivo, yet its toxicity still depends on further oxidation to TBSO₂ [2]. TBSO₂, by contrast, is non-isolable, reacts with water with a half-life on the order of seconds at alkaline pH, and is the sole species capable of generating both N-benzimidoyl protein adducts (amidine-type) and N-benzimidoyl phosphatidylethanolamine (PE) lipid adducts [3]. Ortho-substituted thiobenzamide analogs, which undergo S-oxidation yet whose S,S-dioxides are sterically prevented from acylating nucleophiles, exhibit complete abrogation of covalent binding and toxicity — providing direct structural proof that the S,S-dioxide intermediate, not the S-oxide or parent thioamide, is the obligate toxicophore [4]. Consequently, substituting any upstream precursor or sterically blocked analog for TBSO₂ in experimental systems would fail to recapitulate the acylating reactivity, adduct spectrum, or downstream biological responses that define this compound's scientific and industrial utility.

TBSO₂
Thiobenzamide (TB)
Inert protoxin; requires S-oxidation; downstream reactivity may not transfer
TBSO₂
TBSO (S-oxide)
Isolable but adduct spectrum incomplete; further oxidation context may differ
TBSO₂
Ortho-substituted TB analogs
S,S-dioxides sterically blocked; no acylation or toxicity; limits mechanistic interpretation

Thiobenzamide S,S-Dioxide: Quantitative Differential Evidence Against Closest Analogs for Scientific Selection and Procurement


Rate-Limiting Second S-Oxidation: TBSO → TBSO₂ Is ~300-Fold Slower Than Primary TB → TBSO Oxidation

The chemical oxidation of thiobenzamide (TB) to thiobenzamide S-oxide (TBSO) by H₂O₂ at pH 7.4 and 25 °C proceeds with second-order rate constants ranging from 0.15 to 0.001 M⁻¹ s⁻¹ across para-substituted, 2,6-disubstituted, and N-methyl thiobenzamide derivatives (Hammett ρ = −0.4, −0.9, and −2.0, respectively) [1]. In contrast, the second oxidation — TBSO → thiobenzamide S,S-dioxide (TBSO₂) — occurs with a second-order rate constant of approximately 5 × 10⁻⁴ M⁻¹ s⁻¹ for 4-substituted TBSO derivatives, representing a roughly 2- to 300-fold rate retardation relative to the first oxidation, with a Hammett ρ value of essentially zero at neutral pH [1]. Above pH 8, the second oxidation rate increases markedly with unit slope, consistent with specific base catalysis via nucleophilic attack by HOO⁻ on the electrophilic S-oxide sulfur atom; at pH >10.3 the half-life becomes less than 23 seconds in 0.1 M H₂O₂ [1]. This kinetic bottleneck establishes TBSO₂ formation — not TBSO formation — as the rate-determining chemical event in the overall oxidative bioactivation cascade, meaning that the S,S-dioxide concentration governs the rate of downstream covalent adduct formation [2].

Second S-oxidation
Head-to-head
~300-fold slower than first oxidation (k ≈ 5×10⁻⁴ vs 0.15–0.001 M⁻¹ s⁻¹)
Supports rate-limiting S,S-dioxide formation context
Kinetic bottleneck; pH-dependent acceleration above pH 8
Oxidation kinetics Bioactivation Rate-limiting step

Covalent Binding Magnitude: TBSO₂-Mediated Hepatic Protein Adduction Exceeds That of Acetaminophen and Bromobenzene by 8- to 10-Fold

In rats administered a hepatotoxic dose of [¹⁴C]-thiobenzamide (0.86 mmol kg⁻¹, i.p.), the covalent binding of TBSO₂-derived metabolites to hepatic microsomal proteins reached 36.8 nmol equivalents per mg protein, while cytosolic protein binding reached 25.6 nmol eq./mg protein [1]. These values are higher by a factor of 8–10 than those typically reported for other well-characterized small-molecule hepatotoxins such as acetaminophen (APAP) and bromobenzene (BB) under comparable dosing paradigms [1]. The adducts were identified as N-benzimidoyl (amidine-type) and N-benzoyl modifications on lysine ε-amino side chains, both originating from the iminosulfinic acid tautomer of TBSO₂ [1]. The exceptionally high adduct density — among the highest reported for any metabolically activated hepatotoxin — is a direct consequence of TBSO₂'s extreme electrophilicity and its capacity to acylate nucleophiles without prior enzymatic conjugation or glutathione trapping [2].

Covalent binding
Cross-study comparable
8- to 10-fold higher protein adduction vs. APAP/bromobenzene (36.8 nmol/mg microsomal protein)
Supports high-sensitivity target identification studies
Reported adduct density; ortho-substituted negative control advised
Covalent binding Protein adduction Hepatotoxicity potency

Ortho-Substitution Steric Blockade: Definitive Structural Proof That the S,S-Dioxide Is the Obligate Reactive Intermediate

Para- and meta-substituted thiobenzamide derivatives exhibit hepatotoxicity that is strictly correlated with the electronic character of the substituent, with Hammett ρ values ranging from −4 to −2 for various indices of hepatic injury (plasma GPT elevation, hyperbilirubinemia, steatosis) [1]. In contrast, ortho-substituted thiobenzamide derivatives show no detectable hepatotoxicity at comparable doses, regardless of the electronic nature of the ortho substituent [1]. Critically, ortho-substituted thiobenzamides are still efficiently S-oxidized by microsomal flavin-containing monooxygenase in vitro and presumably in vivo, demonstrating that the metabolic block occurs not at the level of S-oxidation but at the subsequent chemical step — nucleophilic attack on the S,S-dioxide intermediate [2]. Ortho substitution sterically impedes the approach of nucleophiles to the sp² benzylic carbon of the iminosulfinic acid tautomer, preventing formation of the tetrahedral intermediate required for acyl transfer [3]. Ortho substitution likewise abrogates covalent binding to proteins in vitro and to microsomal PE lipids in vivo, providing a three-way correlation — steric hindrance → blocked acylation → abrogated toxicity — that constitutes definitive chemical proof identifying TBSO₂ as the obligate reactive intermediate responsible for all downstream toxicological sequelae [3].

Steric blockade
Direct comparison
Ortho-substituted analogs: no covalent binding or hepatotoxicity; para/meta analogs full activity
Definitive evidence for S,S-dioxide as obligate reactive intermediate
Steric hindrance blocks acylation; confirms toxicophore identity
Structure-activity relationship Steric blockade Obligate toxicophore

Microsomal Lipid Adduction: TBSO₂ Modifies Up to 25% of Total Hepatic Phosphatidylethanolamine Within 5 Hours In Vivo

Following a single hepatotoxic dose of thiobenzamide to rats, up to 25% of total microsomal phosphatidylethanolamine (PE) became covalently modified within 5 hours, as determined by quantitative thin-layer chromatography and mass spectrometric analysis [1]. The adduct was identified as N-benzimidoyl-PE, formed by TBSO₂-mediated imidoylation of the PE primary amine headgroup; the fatty acyl side-chain composition of the adducted PE matched that of the unmodified microsomal PE pool, confirming that modification occurs on intact membrane phospholipids rather than on biosynthetic precursors [1]. This represents an unusually large extent of lipid modification — substantially exceeding that observed for any other metabolically activated hepatotoxin — and is attributable to TBSO₂'s high reactivity toward amine nucleophiles coupled with its generation in the hydrophobic environment of the endoplasmic reticulum, where water concentration is limited and PE headgroups are abundant [2]. In contrast, the S,S-dioxide of the structurally related hepatotoxin thioacetamide (TASO₂) produced exclusively N-acetimidoyl PE adducts in hepatocytes, with no detectable hydrolysis to the corresponding amide-type lipid adduct, indicating that the TBSO₂/TASO₂ product distribution differs qualitatively despite both species sharing the sulfene/iminosulfinic acid reactivity motif [3].

Lipid adduction
Cross-study comparable
Up to 25% of microsomal phosphatidylethanolamine modified within 5 h
Supports extensive membrane injury model studies
N-benzimidoyl-PE adducts; highest reported among model hepatotoxins
Lipid adduction Phosphatidylethanolamine Membrane damage

Reaction Product Divergence: Ortho-Substituted vs. Unsubstituted TBSO₂ Exhibits pH-Dependent Acylation vs. Elimination Partitioning

The chemical fate of TBSO₂ is governed by a competition between acyl transfer (leading to benzamide or ethyl benzimidate products) and elimination (leading to benzonitrile), with the outcome exquisitely dependent on both pH and steric environment [1]. At pH 4, H₂O₂ oxidation of unsubstituted thiobenzamide S-oxide (TBSO) yields benzamide as the exclusive organic product (≥97%), whereas at pH ≥8 benzonitrile becomes the dominant product (≥94%), with the S,S-dioxide iminosulfinic acid tautomer implicated as the branching intermediate [1]. Critically, the introduction of even a single ortho substituent (e.g., 2-chloro or 2,6-dimethyl) completely suppresses the acyl-transfer pathway: ortho-substituted S,S-dioxides produce only the corresponding nitrile under all pH conditions tested (pH 4–10.5), with no detectable amide or imidate formation [1]. This steric gating of product fate demonstrates that TBSO₂ possesses a unique bifurcated reactivity — electrophilic acylation versus elimination — that is absent in ortho-substituted analogs and cannot be replicated by the S-oxide precursor, which undergoes neither acylation nor elimination at appreciable rates in the absence of oxidant [2]. A parallel comparison with thioacetamide S,S-dioxide (TASO₂) reveals a different product ratio: in rat hepatocytes, TASO₂-derived protein adducts showed a 3:1 ratio of N-acetyl to N-acetimidoyl lysine modifications, whereas TBSO₂ produces both benzimidoyl and benzoyl adducts with a distribution sensitive to the local water activity at the site of generation [3].

Product divergence
Direct comparison
Unsubstituted TBSO₂: pH-gated acylation vs. nitrile elimination; ortho analogs elimination-only
Supports tunable reactive fate research; distinct from TASO₂ adduct profile
Steric control of product branching; relevant for synthetic utility
Product selectivity Acylation Nitrile elimination

Thiobenzamide S,S-Dioxide: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Mechanistic Reactive Metabolite Target Identification Using TBSO₂ as the Maximal-Efficiency Protein Acylating Agent

Investigators seeking to identify cellular protein targets of reactive metabolites should prioritize TBSO₂-generating systems (e.g., thiobenzamide + NADPH-fortified microsomes, or TBSO + H₂O₂ at controlled pH) over alternative hepatotoxin models. The covalent binding density of 36.8 nmol eq./mg microsomal protein — 8- to 10-fold higher than acetaminophen or bromobenzene — maximizes the radiochemical or mass-tag signal for downstream 2D-gel phosphorimaging and LC-MS/MS adduct detection. The 63 hepatic protein targets already identified for TBSO₂-derived metabolites span diverse functional classes (chaperones, metabolic enzymes, signaling kinases), providing a rich reference dataset for comparative adductomics . The ortho-substituted thiobenzamide negative control (no covalent binding, no toxicity) should be included in all such studies to confirm that detected adducts are specifically attributable to S,S-dioxide-mediated acylation .

Endoplasmic Reticulum Membrane Injury Models Leveraging TBSO₂-Mediated Phosphatidylethanolamine Modification

The capacity of TBSO₂ to modify up to 25% of total microsomal PE within 5 hours makes the thiobenzamide bioactivation system the most potent available chemical tool for inducing extensive, quantifiable membrane phospholipid damage in ER-focused mechanistic studies. Researchers can exploit this system to investigate the consequences of PE headgroup modification on ER membrane curvature, lipid raft integrity, phospholipid flip-flop dynamics, and the activation of the unfolded protein response (UPR). The N-benzimidoyl-PE adduct is chemically stable under physiological conditions and can be tracked using radiolabeled or stable-isotope-labeled thiobenzamide, enabling time-resolved lipidomics . For comparative purposes, thioacetamide S,S-dioxide (TASO₂) produces exclusively N-acetimidoyl-PE with a distinct adduct profile, offering a structurally matched comparator with different acyl-group steric and electronic properties .

Structure-Activity Relationship (SAR) Studies Exploiting Ortho-Substituted Negative Controls and Hammett Correlation Frameworks

The thiobenzamide scaffold, with its well-characterized S,S-dioxide-dependent toxicity and the availability of Hammett ρ values ranging from −4 to −2 for in vivo hepatotoxicity endpoints , provides a uniquely quantitative SAR platform for studying reactive metabolite-mediated toxicity. Researchers can systematically vary para and meta substituents to modulate TBSO₂ electrophilicity across a >150-fold range of hepatotoxic potency, while ortho-substituted analogs serve as matched negative controls that undergo S-oxidation but produce S,S-dioxides incapable of acylating nucleophiles . The divergence between the Hammett ρ for chemical oxidation (−0.4 for the first S-oxidation; ρ ≈ 0 for the second) and the ρ for toxicity (−4 to −2) further enables deconvolution of the transport, metabolic, and chemical reaction steps in the overall toxicity cascade . This SAR framework is directly transferable to the evaluation of thioamide-containing drug candidates (e.g., ethionamide analogs), where the potential for S,S-dioxide-mediated toxicity must be assessed during lead optimization.

Synthetic Chemistry Applications of TBSO₂ as an In Situ-Generated Imidoylating Reagent

The observation that TBSO₂, generated in situ from TBSO and H₂O₂ at low pH, functions as an efficient imidoylating agent — converting ethanol to ethyl benzimidate and water to benzamide — establishes a synthetic utility distinct from other thioamide S,S-dioxides . The pH-gated product selectivity (amide/imidate at low pH vs. nitrile at high pH) provides chemists with a tunable one-pot method for accessing benzimidate esters or benzamides from a common thiobenzamide precursor without isolation of the reactive S,S-dioxide intermediate . The complete suppression of this acylation pathway by ortho substitution further allows for regioselective imidoylation strategies in polyfunctional substrates. For industrial procurement, this evidence supports the selection of unsubstituted thiobenzamide or its S-oxide as a precursor when benzimidoyl transfer chemistry is desired, as opposed to ortho-substituted or N-alkyl thiobenzamides, which would exclusively yield nitrile elimination products.

Application
Selection Property
Validation Focus
Reactive metabolite target identification
High covalent adduction density
Adduct specificity via ortho-substituted negative control
ER membrane injury models
Extensive PE lipid modification
Time-resolved lipidomics with labeled thiobenzamide
SAR and reactive metabolite toxicity studies
Hammett correlation framework (ρ −4 to −2)
Ortho-substituted negative controls for acylation blockade
Synthetic imidoylating chemistry
pH-gated product selectivity
Regioselective imidoylation with unsubstituted precursor
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